Cas no 2228897-06-9 (2-azido-2-(2-methanesulfonylphenyl)ethan-1-ol)
2-azido-2-(2-methanesulfonylphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-azido-2-(2-methanesulfonylphenyl)ethan-1-ol
- 2228897-06-9
- EN300-2003613
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- Inchi: 1S/C9H11N3O3S/c1-16(14,15)9-5-3-2-4-7(9)8(6-13)11-12-10/h2-5,8,13H,6H2,1H3
- InChI Key: VPRIIOWLBJDIQJ-UHFFFAOYSA-N
- SMILES: S(C)(C1C=CC=CC=1C(CO)N=[N+]=[N-])(=O)=O
Computed Properties
- Exact Mass: 241.05211239g/mol
- Monoisotopic Mass: 241.05211239g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 370
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 77.1Ų
2-azido-2-(2-methanesulfonylphenyl)ethan-1-ol Pricemore >>
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| Enamine | EN300-2003613-0.05g |
2-azido-2-(2-methanesulfonylphenyl)ethan-1-ol |
2228897-06-9 | 0.05g |
$660.0 | 2023-09-16 | ||
| Enamine | EN300-2003613-0.1g |
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2228897-06-9 | 0.25g |
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| Enamine | EN300-2003613-0.5g |
2-azido-2-(2-methanesulfonylphenyl)ethan-1-ol |
2228897-06-9 | 0.5g |
$754.0 | 2023-09-16 | ||
| Enamine | EN300-2003613-1.0g |
2-azido-2-(2-methanesulfonylphenyl)ethan-1-ol |
2228897-06-9 | 1g |
$785.0 | 2023-06-02 | ||
| Enamine | EN300-2003613-2.5g |
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2228897-06-9 | 2.5g |
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| Enamine | EN300-2003613-5.0g |
2-azido-2-(2-methanesulfonylphenyl)ethan-1-ol |
2228897-06-9 | 5g |
$2277.0 | 2023-06-02 | ||
| Enamine | EN300-2003613-10.0g |
2-azido-2-(2-methanesulfonylphenyl)ethan-1-ol |
2228897-06-9 | 10g |
$3376.0 | 2023-06-02 | ||
| Enamine | EN300-2003613-1g |
2-azido-2-(2-methanesulfonylphenyl)ethan-1-ol |
2228897-06-9 | 1g |
$785.0 | 2023-09-16 | ||
| Enamine | EN300-2003613-5g |
2-azido-2-(2-methanesulfonylphenyl)ethan-1-ol |
2228897-06-9 | 5g |
$2277.0 | 2023-09-16 |
2-azido-2-(2-methanesulfonylphenyl)ethan-1-ol Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 2-azido-2-(2-methanesulfonylphenyl)ethan-1-ol
Introduction to 2-Azido-2-(2-Methanesulfonylphenyl)ethan-1-ol (CAS No. 2228897-06-9)
2-Azido-2-(2-methanesulfonylphenyl)ethan-1-ol, with the CAS number 2228897-06-9, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound features an azide group, a methanesulfonylphenyl moiety, and a hydroxyl group, making it a valuable intermediate in the synthesis of more complex molecules.
The azide functional group in 2-Azido-2-(2-methanesulfonylphenyl)ethan-1-ol is particularly noteworthy due to its reactivity and utility in click chemistry reactions. Click chemistry, a concept introduced by K. Barry Sharpless, involves the formation of covalent bonds under mild conditions with high yields and selectivity. The azide group can participate in copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reactions, which are widely used in the synthesis of bioconjugates, polymers, and other functional materials.
The methanesulfonylphenyl moiety in 2-Azido-2-(2-methanesulfonylphenyl)ethan-1-ol adds further complexity and functionality to the molecule. This moiety can influence the solubility, stability, and reactivity of the compound, making it suitable for various applications. For instance, the methanesulfonyl group can enhance the lipophilicity of the molecule, which is crucial for drug delivery systems where permeability across biological membranes is essential.
The hydroxyl group in 2-Azido-2-(2-methanesulfonylphenyl)ethan-1-ol provides additional reactivity options. It can undergo esterification, etherification, or other reactions to modify the properties of the molecule. This versatility makes 2-Azido-2-(2-methanesulfonylphenyl)ethan-1-ol a valuable starting material for the synthesis of prodrugs, which are biologically inactive compounds that are converted into active drugs within the body through metabolic processes.
In medicinal chemistry, 2-Azido-2-(2-methanesulfonylphenyl)ethan-1-ol has shown promise as a building block for the development of new therapeutic agents. Recent studies have explored its potential as an intermediate in the synthesis of anti-inflammatory drugs, antiviral agents, and anticancer compounds. For example, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent anti-inflammatory activity by inhibiting key enzymes involved in inflammation pathways.
In materials science, 2-Azido-2-(2-methanesulfonylphenyl)ethan-1-ol has been utilized in the development of functional polymers and coatings. The azide group can be used to introduce cross-linking sites into polymer chains, enhancing their mechanical properties and stability. Additionally, the methanesulfonylphenyl moiety can improve the adhesion and compatibility of these materials with various substrates.
The synthesis of 2-Azido-2-(2-methanesulfonylphenyl)ethan-1-ol typically involves several steps. One common approach is to start with 2-methylsulfonatebenzaldehyde, which undergoes a series of transformations including reduction to form an alcohol intermediate. The alcohol is then protected using a suitable protecting group before introducing the azide functionality through azidation reactions. Finally, deprotection steps yield the desired product.
The purity and quality of 2-Azido-2-(2-methanesulfonylphenyl)ethan-1-ol are critical for its successful application in various fields. High-purity standards are often required for pharmaceutical and biomedical applications to ensure consistent performance and safety. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to characterize and verify the purity of this compound.
In conclusion, 2-Azido-2-(2-methanesulfonylphenyl)ethan-1-ol (CAS No. 2228897-06-9) is a multifunctional organic compound with significant potential in medicinal chemistry and materials science. Its unique combination of functional groups makes it a valuable intermediate for synthesizing more complex molecules with diverse applications. Ongoing research continues to explore new ways to leverage this compound's properties for innovative solutions in healthcare and technology.
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